ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide
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Overview
Description
ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide: is a bioactive chemical compound with the molecular formula C16H30I2N2 and a molecular weight of 504.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide typically involves the reaction of p-ethyldimethylammonio phenethyl with ethyldimethylamine in the presence of iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired diiodide compound .
Industrial Production Methods: it is likely that similar synthetic routes and reaction conditions are scaled up for industrial applications, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diiodide to other forms, potentially altering its bioactivity.
Substitution: The compound can undergo substitution reactions, where the iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different iodinated derivatives, while reduction could produce deiodinated compounds .
Scientific Research Applications
ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Mechanism of Action
The mechanism of action of ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- AMMONIUM, ((p-METHYLDIMETHYLAMMONIO)PHENETHYL)METHYLDIMETHYL-, DIIODIDE
- AMMONIUM, ((p-PROPYLDIMETHYLAMMONIO)PHENETHYL)PROPYLDIMETHYL-, DIIODIDE
Comparison: ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide is unique due to its specific ethyl and dimethyl substitutions, which may confer distinct bioactive properties compared to its methyl and propyl analogs.
Properties
CAS No. |
63982-30-9 |
---|---|
Molecular Formula |
C16H30I2N2 |
Molecular Weight |
504.23 g/mol |
IUPAC Name |
ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C16H30N2.2HI/c1-7-17(3,4)14-13-15-9-11-16(12-10-15)18(5,6)8-2;;/h9-12H,7-8,13-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
UVOPKOZEXXZCSA-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-] |
Canonical SMILES |
CC[N+](C)(C)CCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ammonium, ((p-ethyldimethylammonio)phenethyl)ethyldimethyl-, diiodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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